![molecular formula C13H12N2O2S B5597945 methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)
methyl 4-[(2-pyrimidinylthio)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl benzoate, a similar compound, is an organic ester with the chemical formula C6H5COOCH3 . It’s a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, methyl benzoate can be synthesized by reacting methyl alcohol with benzoic acid in the presence of a strong acid .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . The compound’s geometry, HOMO-LUMO energy gap, and molecular electrostatic potential surface can be derived using density functional theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
Methyl benzoate, for example, has a flash point of 77 °C / 170.6 °F, and an autoignition temperature of 518 °C / 964.4 °F . It’s considered a combustible liquid .科学的研究の応用
Nonlinear Optical Materials
Methyl 4-[(2-pyrimidinylthio)methyl]benzoate: has been studied for its potential in the field of nonlinear optical (NLO) materials. These materials are crucial for the development of optoelectronic devices due to their ability to alter the frequency of light. The compound’s structure, which includes a pyrimidine ring, suggests it could contribute to the enhancement of NLO properties, particularly in the context of third-order nonlinear optical applications .
Organic Synthesis
In organic chemistry, esters like methyl 4-[(2-pyrimidinylthio)methyl]benzoate are pivotal for various synthesis reactions. They can act as intermediates in the synthesis of more complex molecules. For instance, they can undergo reactions with Grignard reagents to form different types of alcohols, which are valuable in creating pharmaceuticals and fine chemicals .
Crystal Engineering
The compound’s ability to form crystals with specific properties makes it a candidate for crystal engineering applications. This process involves designing and synthesizing materials with particular molecular structures to achieve desired properties. The benzoate family, to which this compound belongs, is known for forming crystals that are useful in second harmonic generation, an important process in laser technology .
Spectroscopic Characterization
Methyl 4-[(2-pyrimidinylthio)methyl]benzoate: can be used in spectroscopic studies due to its unique molecular vibrations. Spectroscopy is a technique that measures the interaction of light with matter, and this compound’s distinct vibrational modes can provide insights into its molecular structure and behavior .
Environmental Degradation Studies
The compound’s structural similarity to certain herbicides makes it relevant for environmental studies, particularly in understanding the degradation behavior of such chemicals in soils. Research on related molecules has shown that they can undergo biotic and abiotic degradation, which is significant for assessing the environmental impact of agricultural chemicals .
Material Science
In material science, the compound’s thermal characteristics and stability can be explored to develop materials that can withstand high temperatures or adverse conditions. Its thermal degradation patterns can inform the design of materials with improved performance .
Educational Chemistry Practices
Lastly, compounds like methyl 4-[(2-pyrimidinylthio)methyl]benzoate are often used in educational settings to teach students about organic synthesis and crystallization techniques. They provide a practical example of how theoretical knowledge is applied in real-world chemistry .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(pyrimidin-2-ylsulfanylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-12(16)11-5-3-10(4-6-11)9-18-13-14-7-2-8-15-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLODTCSGMYDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)
![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)
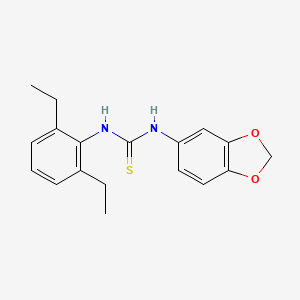
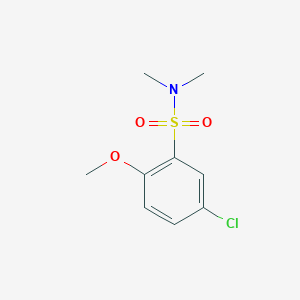
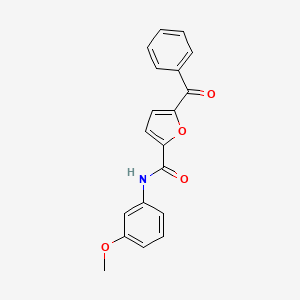
![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)


![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)
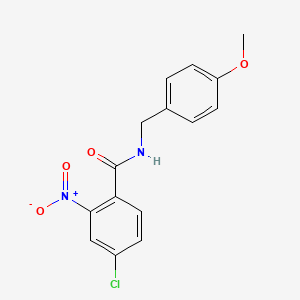
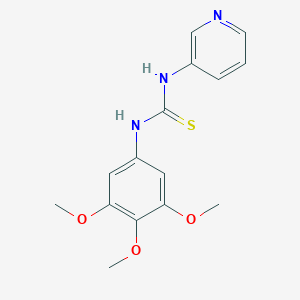
![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)